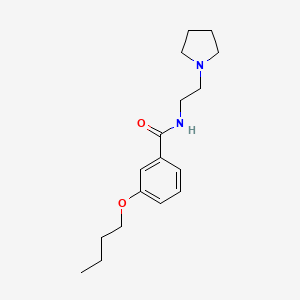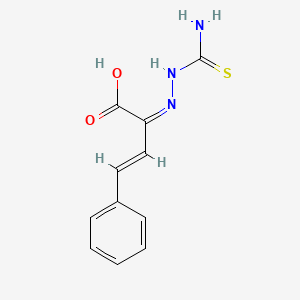
(Dibutylamino)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Dibutylamino)methanol is an organic compound with the molecular formula C9H21NO. It is a secondary amine with a hydroxyl group attached to the carbon atom adjacent to the nitrogen atom. This compound is known for its versatility in various chemical reactions and applications in different fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Dibutylamino)methanol can be synthesized through several methods. One common synthetic route involves the reaction of dibutylamine with formaldehyde. The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where dibutylamine and formaldehyde are combined under controlled conditions. The reaction mixture is then subjected to purification processes to isolate the desired compound. The industrial production methods ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(Dibutylamino)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include carbonyl compounds, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(Dibutylamino)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in the study of biological processes and as a building block for biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other medicinal compounds.
Industry: This compound is employed in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which (Dibutylamino)methanol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group and the amine functionality allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence various biochemical pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
2-(Dibutylamino)ethanol: Similar in structure but with an ethyl group instead of a methanol group.
N,N-Dibutylethanolamine: Another similar compound with slight structural variations.
Uniqueness
(Dibutylamino)methanol is unique due to its specific combination of a secondary amine and a hydroxyl group, which imparts distinct reactivity and versatility in various chemical reactions and applications .
Propiedades
Número CAS |
67953-77-9 |
|---|---|
Fórmula molecular |
C9H21NO |
Peso molecular |
159.27 g/mol |
Nombre IUPAC |
(dibutylamino)methanol |
InChI |
InChI=1S/C9H21NO/c1-3-5-7-10(9-11)8-6-4-2/h11H,3-9H2,1-2H3 |
Clave InChI |
JPMXTFALJXQHJL-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B13768703.png)
![4h-1-Benzopyran-4-one,2-[3-(dimethylamino)phenyl]-](/img/structure/B13768707.png)
![4-[[5-(Aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B13768714.png)







